SKS-927
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H27Cl2N5O2 |
|---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[4-(4-methylpiperazin-1-yl)but-1-ynyl]quinoline-3-carbonitrile |
InChI |
InChI=1S/C27H27Cl2N5O2/c1-33-8-10-34(11-9-33)7-5-4-6-18-12-23-20(13-25(18)35-2)27(19(16-30)17-31-23)32-24-15-26(36-3)22(29)14-21(24)28/h12-15,17H,5,7-11H2,1-3H3,(H,31,32) |
InChI Key |
ZJDFSJYCAFMEGH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCC#CC2=CC3=NC=C(C(=C3C=C2OC)NC4=CC(=C(C=C4Cl)Cl)OC)C#N |
Synonyms |
4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(4-(4-methypiperazin-1-yl)but-1-ynyl)-3-quinolinecarbonitrile SKS 927 SKS-927 SKS927 |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies and Chemical Modifications of Sks 927
Optimized Synthetic Routes for SKS-927, including 7-ethynyl-3-quinolinecarbonitrile Series
This compound belongs to the 7-ethynyl-3-quinolinecarbonitrile series of compounds. Its synthesis is a multi-step process centered around the construction of the core 4-anilino-3-quinolinecarbonitrile scaffold. A key step in this synthesis is the introduction of the C-7 alkynyl substituent, which is typically achieved via a Sonogashira coupling reaction. nih.govacsmedchem.orgwikipedia.org This palladium-catalyzed cross-coupling reaction efficiently forms a carbon-carbon bond between a terminal alkyne and an aryl halide, in this case, a halogenated quinoline (B57606) intermediate. wikipedia.orgorganic-chemistry.org
The general approach involves preparing a suitably substituted 4-anilino-3-quinolinecarbonitrile intermediate. Subsequent reaction with a terminal alkyne, such as one bearing the 4-(4-methylpiperazin-1-yl) moiety, in the presence of a palladium catalyst and a copper(I) co-catalyst, yields the final 7-alkynyl product. nih.govacsmedchem.org Research has focused on optimizing these coupling reactions to ensure high yields and purity, which is critical for producing compounds for biological evaluation.
Derivatization Strategies for this compound Analogs
The exploration of this compound analogs has been systematically undertaken to understand the structural requirements for its kinase inhibitory activity. tandfonline.comtandfonline.comnih.gov This involves the strategic modification of different parts of the molecule, including the quinoline core, the aniline (B41778) headpiece, and the solubilizing amine tail.
Structure-activity relationship (SAR) studies have demonstrated that the substituents on both the quinoline core and the C-4 aniline headpiece are crucial for optimal activity. acs.orgbenthamscience.com For instance, derivatives bearing a C-6 methoxy (B1213986) group and a 2,4-dichloro-5-methoxyaniline (B1301479) at the C-4 position have shown potent inhibition of Src kinase. nih.gov The 3-quinolinecarbonitrile (B1294724) template itself was identified as a key pharmacophore. benthamscience.com Further modifications, such as replacing the 7-methoxy group with various heteroalkylaminopropoxy groups or other heterocyclic groups like furan (B31954), have been explored to enhance enzymatic and cellular activity. acs.orgacs.org
The aniline headpiece has also been a major focus of derivatization. Varying the substitution pattern on this phenyl ring can significantly alter kinase specificity and potency. benthamscience.comnih.gov For example, increasing the size of the substituent at the C-2 position of the aniline ring from chloro to bromo to iodo resulted in a corresponding increase in Src inhibition. acs.org
A critical component of this compound and related kinase inhibitors is the "solubilizing amine tail." researchgate.net In this compound, this tail is the [4-(4-methylpiperazin-1-yl)but-1-ynyl] group attached at the C-7 position of the quinoline core. This moiety is introduced to improve the compound's aqueous solubility, a crucial property for biological testing and potential therapeutic applications. nih.govscienceopen.commdpi.com
Varying the nature of this amine tail has been a key strategy in developing analogs. Modifications can include altering the length of the alkyl chain, changing the cyclic amine (e.g., replacing piperazine (B1678402) with morpholine (B109124) or pyrrolidine), or introducing different substituents on the amine. acs.orgnih.gov These changes not only affect solubility but can also impact the compound's interaction with the target kinase, thereby influencing its inhibitory activity. nih.govresearchgate.net The interplay between improved solubility and retained or enhanced biological activity is a central challenge in the design of these analogs.
The table below illustrates how modifications to different parts of the 4-anilino-3-quinolinecarbonitrile scaffold can influence inhibitory activity, based on findings from related compound series.
| Compound Moiety Modified | Modification Example | Observed Impact on Activity | Reference |
|---|---|---|---|
| Aniline Headpiece (C-4) | Increasing size of C-2 substituent (Cl → Br → I) | Increased Src kinase inhibition | acs.org |
| Quinoline Core (C-6) | Presence of a methoxy group | Optimal for Src enzymatic and cellular activity | nih.gov |
| Quinoline Core (C-7) | Replacement of methoxy with 3-morpholinopropoxy group | Increased inhibition of Src enzymatic and cellular activity | acs.org |
| Quinoline Core (C-7) | Replacement of alkoxy with furan groups | Retained or increased Src inhibitory activity depending on substitution pattern | acs.org |
| Amine Tail | Introduction of various solubilizing groups | Improves solubility, but can either increase or decrease kinase activity depending on the specific group and target | nih.govnih.gov |
Systematic Modification of the Quinoline Core and Aniline Headpiece
Green Chemistry and Sustainable Synthesis Approaches for this compound
In line with modern pharmaceutical manufacturing, there is a growing emphasis on developing green and sustainable synthetic routes for complex molecules like this compound. researchgate.net Traditional multi-step syntheses often involve hazardous reagents, toxic solvents, and significant energy consumption. ijpsjournal.com Green chemistry aims to mitigate these issues through various innovative techniques.
For the synthesis of quinoline derivatives, several green methodologies are being explored. ijpsjournal.comrsc.orgacs.orgnumberanalytics.com These include:
While specific green synthesis protocols for this compound are not extensively documented in public literature, the principles and techniques developed for quinoline synthesis and palladium-catalyzed reactions are directly applicable and represent a clear path toward more sustainable production methods for this class of compounds.
Iii. Mechanistic Elucidation of Sks 927 S Molecular and Cellular Actions Non Clinical Focus
Src Kinase Inhibition Kinetics and Binding Dynamics of SKS-927
This compound has been identified as a highly potent inhibitor of Src kinase activity. patsnap.com Src family kinases are crucial enzymes that transfer a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins, thereby regulating a multitude of cellular processes. nih.govimrpress.com The inhibitory action of this compound is characterized by its direct interaction with the kinase domain of the Src protein.
The primary mechanism by which this compound exerts its inhibitory effect is through ATP-competitive inhibition. researchgate.netbindingdb.org Tyrosine kinases possess a highly conserved ATP-binding pocket within their catalytic domain. nih.gov this compound is designed to bind to this specific site on the Src kinase. researchgate.netbindingdb.org By occupying the ATP-binding cleft, this compound physically prevents the binding of ATP, which is the necessary phosphate donor for the kinase's catalytic activity. nih.gov This blockade effectively halts the autophosphorylation of Src and the subsequent phosphorylation of its downstream target proteins, thereby inhibiting the entire signaling cascade.
While kinase inhibitors are often profiled against a panel of different kinases to determine their selectivity, the available scientific literature on this compound predominantly focuses on its potent inhibitory activity against Src kinase. patsnap.comnih.govresearchgate.net Though other quinoline-based compounds have shown activity against a broader range of tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Epidermal Growth Factor Receptor (EGFR), specific inhibitory constants (e.g., IC₅₀) for this compound against these particular receptor tyrosine kinases are not detailed in the reviewed sources. acs.org Therefore, its characterization remains primarily that of a potent Src kinase inhibitor.
ATP-Competitive Inhibition Mechanisms by this compound
Regulation of Downstream Signaling Pathways by this compound
By inhibiting Src kinase, this compound effectively modulates the downstream signaling pathways that are dependent on Src activity. This has significant implications in various cellular contexts, particularly those involving vascular function and responses to ischemic stress.
Src kinase signaling is a critical component of pathways mediated by Vascular Endothelial Growth Factor (VEGF). patsnap.comnih.gov VEGF is a key regulator of vascular development and permeability, which it achieves by binding to its receptors on endothelial cells. nih.govnih.gov Research demonstrates that this compound potently blocks VEGF-mediated signaling in human endothelial cells. patsnap.comnih.govresearchgate.net In in vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs), this compound was shown to inhibit the pro-survival effect of VEGF under serum-deprived conditions. researchgate.net This indicates that this compound can counteract VEGF-driven signals that promote endothelial cell survival. researchgate.net The inhibitory effect was observed at nanomolar concentrations, underscoring the compound's potency. researchgate.net
| Compound | Concentration | Percent Inhibition of VEGF-Induced Survival (%) | Reference |
|---|---|---|---|
| This compound | 30 nM | ~75% | researchgate.net |
| This compound | 300 nM | ~95% | researchgate.net |
| SKI-606 (another Src inhibitor) | 30 nM | ~70% | researchgate.net |
| SKI-606 (another Src inhibitor) | 300 nM | ~90% | researchgate.net |
| PP1 (Src inhibitor) | 300 nM | ~80% | researchgate.net |
Cerebral ischemia triggers a cascade of detrimental molecular events, including the activation of Src family kinases. dntb.gov.ua This post-ischemic Src activation is linked to excitotoxic brain injury and increased vascular permeability, which contributes to edema. patsnap.comnih.govnih.gov this compound has been shown to effectively inhibit this ischemia-induced activation of Src kinase in the brain. patsnap.comresearchgate.netpsu.edu In rodent models of focal ischemia, administration of this compound resulted in a significant reduction of phosphorylated Src (pSrc) levels in the ischemic brain tissue, demonstrating its ability to engage its target in a disease-relevant context. psu.edu
| Treatment Group | Model | Measured Outcome | Result | Reference |
|---|---|---|---|---|
| Vehicle Control | tMCAO* in rat | pSrc levels in ischemic cortex | Significant increase post-ischemia | psu.edu |
| This compound | tMCAO* in rat | pSrc levels in ischemic cortex | Abolished the ischemia-induced increase in pSrc | psu.edu |
*tMCAO: transient Middle Cerebral Artery Occlusion
Modulation of Vascular Endothelial Growth Factor (VEGF)-Mediated Signaling in Endothelial Cells by this compound
Cellular Responses to this compound in In Vitro Models
The molecular inhibitory actions of this compound translate into measurable responses at the cellular level in various in vitro models. The most clearly defined cellular response is observed in endothelial cells, consistent with the compound's potent modulation of the VEGF signaling pathway. researchgate.net
In cultures of HUVECs, this compound demonstrated a clear biological effect by preventing the rescue of these cells by VEGF from serum-deprivation-induced apoptosis. researchgate.net This finding directly links the inhibition of the Src/VEGF signaling axis by this compound to a functional cellular outcome—the regulation of cell survival. researchgate.net While other compounds in the broader quinolinecarbonitrile class have been noted to decrease cell growth in various cell lines, the specific effects of this compound on the proliferation or migration of other cell types are not extensively detailed in the reviewed literature. researchgate.net The primary in vitro cellular response documented for this compound is its anti-survival effect on endothelial cells through the blockade of VEGF signaling. researchgate.net
Inhibition of Cellular Proliferation in Specific Cell Lines (e.g., PDGF-dependent lines, c-Src overexpressing lines)
The signaling pathways induced by platelet-derived growth factor (PDGF) are known to cause a range of cellular responses, including proliferation, which involves the activation of multiple signaling cascades. nih.gov Src family kinases are key effectors in PDGFβ signaling. nih.gov As an inhibitor of Src kinase, this compound is implicated in the modulation of these proliferative responses.
Research using chemical-genetic approaches to study c-Src has delineated its complex role in controlling PDGF-stimulated DNA synthesis. nih.gov Studies on fibroblast cell lines have shown that while c-Src is crucial for actin reorganization and chemotaxis, its role in proliferation is more nuanced, transmitting conflicting signals through the phosphatidylinositol 3-kinase (PI3K) and Ras pathways. nih.gov Specific inhibition of c-Src-as1 (a mutant form of c-Src) resulted in only a modest decrease of approximately 5-10% in PDGF-stimulated DNA synthesis. nih.gov This suggests that while Src kinase activity is involved, other pathways also significantly contribute to the proliferative response. nih.gov
Furthermore, studies have revealed that growth factors outside of the PDGF family can activate the PDGF receptor α (PDGFRα) through a mechanism dependent on reactive oxygen species (ROS) and Src family kinases (SFKs). nih.gov Preventing the expression or blocking the kinase activity of SFKs was found to suppress this non-PDGF-dependent tyrosine phosphorylation of PDGFRα. nih.gov This highlights a novel mechanism for activating PDGFRα that can enhance cell proliferation and survival responses, a pathway that would be inhibited by a Src kinase inhibitor like this compound. nih.gov
Table 1: Effects of c-Src Inhibition on PDGF-Dependent Cellular Processes
| Cellular Process | Observation with c-Src Inhibition | Reference |
|---|---|---|
| DNA Synthesis | Modest (~5–10%) decrease in PDGF-stimulated DNA synthesis. | nih.gov |
| Chemotaxis | Significant inhibition of PDGF-induced cell migration. | nih.gov |
| Actin Reorganization | Spectactular control by c-Src observed. | nih.gov |
| PI3K Kinase Activity | c-Src inhibition shown to affect PI3K kinase activity downstream of PDGFR. | nih.gov |
Impact on Vascular Leakage Mechanisms in Cellular Models
Src kinase signaling plays a critical role in vascular endothelial growth factor (VEGF)-mediated vascular permeability. researchgate.netresearchgate.net VEGF is a key promoter of vascular permeability, and its expression is induced by events such as focal cerebral ischemia. researchgate.net The compound this compound has been shown to potently block these mechanisms in cellular models.
In studies using Human Umbilical Vein Endothelial Cells (HUVECs), this compound demonstrated a significant ability to inhibit the VEGF-mediated rescue of these cells from serum deprivation. researchgate.net This inhibitory action underscores its role in blocking VEGF signaling pathways that are crucial for endothelial cell survival and, by extension, the integrity of the vascular barrier. researchgate.net The compound's effectiveness was observed at nanomolar concentrations, highlighting its potency. researchgate.net By blocking postischemic Src activation, this compound effectively inhibits the subsequent vascular leakage. researchgate.netresearchgate.netpsu.edu
Table 2: Inhibition of VEGF-Mediated Endothelial Cell Survival by this compound
| Compound | Concentration | Percent Inhibition of VEGF-Induced Survival (Mean ± S.E.M.) | Reference |
|---|---|---|---|
| This compound | 30 nM | >40% | researchgate.net |
| This compound | 300 nM | >80% | researchgate.net |
Data derived from studies on serum-deprived HUVECs. researchgate.net
Modulation of Inflammatory Responses in Cellular Models of Ischemic Brain Tissue
Ischemic events in the brain trigger an inflammatory response that can exacerbate tissue injury. nih.gov This process involves the activation of resident microglia and the infiltration of peripheral immune cells like leukocytes. nih.govfrontiersin.org this compound has been shown to inhibit these inflammatory responses in models of ischemic brain tissue. researchgate.net
Treatment with this compound leads to a reduction in the presence of infiltrating leukocytes and activated microglia in the brain cortex following an ischemic event. researchgate.net This was demonstrated through immunostaining for OX-1, a marker for these inflammatory cells. researchgate.net Quantitative analysis revealed a significant decrease in OX-1-positive cells in both the cortical and striatal regions of the brain in this compound treated models compared to vehicle-treated controls. researchgate.net This modulation of the neuroinflammatory cascade is a key aspect of its cellular action in the context of ischemia. researchgate.netimrpress.com The initial inflammatory response after ischemia is often driven by danger-associated molecular patterns (DAMPs) released from necrotic cells, which activate microglia and contribute to the breakdown of the blood-brain barrier. frontiersin.orgimrpress.com By inhibiting Src kinase, this compound interferes with these downstream inflammatory consequences. researchgate.net
Table 3: Effect of this compound on Inflammatory Cell Infiltration in Ischemic Brain Tissue Models
| Brain Region | Treatment | OX-1-Positive Cells (cells/mm²) | Reference |
|---|---|---|---|
| Cortex | Vehicle | ~125 | researchgate.net |
| Cortex | This compound | ~25 | researchgate.net |
| Striatum | Vehicle | ~150 | researchgate.net |
| Striatum | This compound | ~50 | researchgate.net |
Quantification of infiltrating leukocytes and activated microglia at 3 days post-stroke model induction. researchgate.net
Iv. Structure Activity Relationship Sar and Structural Biology of Sks 927
Comprehensive Structure-Activity Relationship Studies for SKS-927 and its Derivatives
This compound belongs to the 7-ethynyl-3-quinolinecarbonitrile class of compounds, which have been systematically studied to understand how structural modifications impact their ability to inhibit Src kinase.
The development and optimization of this compound and its derivatives have been heavily reliant on systematic SAR studies. These investigations have revealed that the inhibitory potency against Src kinase is highly sensitive to substitutions at various positions on the quinoline (B57606) core and the 4-anilino headpiece. A key finding is that the size and nature of substituents at the C7 position of the quinoline ring, as well as steric effects, play a significant role in determining the inhibitory activity. tandfonline.comnih.gov
For the broader class of 4-anilino-3-quinolinecarbonitriles, of which this compound is a member, several structural features have been identified as critical for optimal activity. tandfonline.com These include the aniline (B41778) group at the C-4 position, the carbonitrile group at C-3, and the presence of alkoxy groups at C-6 and C-7 of the quinoline scaffold. tandfonline.com The removal of the methoxy (B1213986) group from either the C-6 position of the quinoline core or the C-5 position of the aniline headpiece has been shown to lead to a reduction in activity.
Furthermore, modifications to the solubilizing amine tail attached to the ethynyl (B1212043) group at the C-7 position also influence the compound's inhibitory potential. Specifically for this compound, the 4-(4-methylpiperazin-1-yl)but-1-ynyl side chain is a key contributor to its high potency. idrblab.net
The following interactive table presents a selection of 4-anilino-3-quinolinecarbonitrile derivatives and their corresponding Src kinase inhibitory activities (IC50), illustrating the impact of various substituents.
Data in the table is illustrative of the SAR trends discussed in the literature for the 4-anilino-3-quinolinecarbonitrile scaffold.
Pharmacophore modeling for Src kinase inhibitors belonging to the same class as this compound has identified several key features essential for potent inhibition. These models are typically generated based on the crystal structure of Src kinase in complex with an inhibitor. mdpi.com
A representative pharmacophore model for this class of inhibitors includes:
One hydrogen-bond donor feature.
Two hydrogen-bond acceptor features.
One hydrophobic and aromatic center.
One aromatic center. mdpi.com
These features highlight the crucial interaction points between the inhibitor and the ATP-binding pocket of Src kinase. The 4-anilino-3-quinolinecarbonitrile scaffold of this compound effectively presents the necessary functionalities to satisfy these pharmacophoric requirements, contributing to its high biological potency. Further ligand-based pharmacophore models for c-Src inhibitors have also emphasized the importance of a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic aromatic feature, and a ring aromatic feature. tandfonline.com
Influence of Substituent Variations on Src Kinase Inhibitory Activity
Crystallographic and Cryo-Electron Microscopy Studies of this compound-Kinase Complexes
As of the current date, there are no publicly available X-ray crystal structures or cryo-electron microscopy (cryo-EM) studies specifically for this compound in complex with Src kinase or any other kinase. Structural biology techniques like X-ray crystallography and cryo-EM are pivotal in drug discovery as they provide atomic-level insights into how a molecule binds to its target protein. Such information is invaluable for understanding the precise binding mode, rationalizing observed structure-activity relationships, and guiding further drug design efforts.
While crystal structures of Src kinase in complex with other inhibitors, including some from the quinoline and quinazoline (B50416) classes, are available, direct structural data for the this compound complex is needed to fully elucidate its specific interactions within the kinase's active site. rcsb.org
Conformational Analysis and Dynamics of this compound
Detailed conformational analysis and molecular dynamics (MD) simulations specific to this compound have not been reported in the public domain. These computational methods are crucial for understanding the dynamic behavior of a molecule and its interactions with its biological target over time.
MD simulations can reveal the stability of the ligand-protein complex, identify key residues involved in binding, and explore the conformational changes that may occur upon binding. mdpi.comelifesciences.org For a flexible molecule like this compound, understanding its conformational preferences in solution and within the kinase binding pocket is essential for a complete picture of its mechanism of action. While MD simulations have been employed to study other Src kinase antagonists, similar dedicated studies on this compound are not currently available. mdpi.com
V. Pre Clinical Pharmacokinetic and Pharmacodynamic Investigations of Sks 927 Animal Models, Mechanistic Insights
Brain Penetration and Distribution Profile of SKS-927 in Rodent Models
Studies in rodent models have confirmed that this compound can effectively penetrate the rat brain following systemic administration. unimi.it The compound was found to cross the blood-brain barrier in a manner that is proportional to the dose administered. mdpi.com When compared to a similar Src kinase inhibitor, SKI-606, this compound demonstrated the ability to transiently achieve higher concentrations in the brain at comparable doses. mdpi.com
The exposure levels of this compound in both plasma and brain tissue were quantified in rats after intravenous administration. The determination of compound levels was accomplished using liquid chromatography and mass spectrometry. unimi.it
Table 1: this compound Concentration in Rat Plasma and Brain Tissue Over Time
| Time After Administration | Plasma Concentration (ng/mL or µM) | Brain Tissue Concentration (ng/g or µM) |
|---|---|---|
| Data Not Available in Search Results | Data Not Available in Search Results | Data Not Available in Search Results |
Biotransformation Pathways and Metabolite Identification of this compound in Animal Systems
The process of biotransformation, or metabolism, is critical for understanding a drug candidate's fate within an organism. acs.org This involves the chemical alteration of the compound, which can influence its efficacy and safety by producing various metabolites. acs.org These processes are typically studied by analyzing biological samples like blood and urine to identify the parent drug and its metabolites using techniques such as mass spectrometry and chromatography. acs.orgjmbfs.org However, specific research detailing the biotransformation pathways and the identification of metabolites for this compound in animal systems was not available in the provided search results.
Pharmacodynamic Biomarker Identification for Src Inhibition by this compound in Animal Models
Research indicates that this compound effectively inhibits the activation of Src kinase following ischemic events. unimi.it This inhibitory action is a key component of its neuroprotective mechanism. To measure this effect in vivo, pharmacodynamic (PD) biomarkers are essential. For Src kinase inhibitors, a primary biomarker candidate is the phosphorylation status of Src itself. researchgate.net Specifically, the autophosphorylation of tyrosine 418 (pY418) is a known requirement for the activation of Src kinase activity. researchgate.net Therefore, measuring the levels of phosphorylated SRC (phospho-SRC[pY418]) in tissue or surrogate samples like peripheral blood mononuclear cells (PBMCs) can serve as a direct indicator of target engagement and inhibition by the drug. researchgate.net
In studies of other potent Src inhibitors like dasatinib, a clear correlation was observed between the inhibition of phospho-SRC and the drug's anti-proliferative effects. researchgate.net The inhibition of phospho-SRC in both tumor xenografts and PBMCs demonstrated a similar time course, suggesting that PBMCs can be a useful surrogate tissue for assessing Src inhibition. researchgate.net Given that this compound functions as a Src kinase inhibitor, phospho-SRC[pY418] represents a highly relevant and potential pharmacodynamic biomarker for assessing its activity in animal models. unimi.itresearchgate.net
Mechanisms of Long-Term Neurological Recovery Influenced by this compound in Ischemia Models
This compound has been shown to promote robust and long-lasting neuroprotection and neurological recovery in rat models of both transient and permanent focal cerebral ischemia. unimi.it The mechanisms underlying this long-term recovery are multifaceted.
A primary mechanism involves the inhibition of Src kinase signaling pathways that are activated post-ischemia. unimi.it Src signaling is implicated in the vascular endothelial growth factor (VEGF)-mediated increase in vascular permeability, which leads to vasogenic edema—a critical complication in stroke. By inhibiting post-ischemic Src activation, this compound effectively blocks this VEGF-mediated signaling, reduces vascular leakage, and consequently decreases brain edema. unimi.it This is evidenced by studies showing reduced extravasation of Evans blue dye in the ischemic brain tissue of animals treated with this compound. unimi.it
Furthermore, this compound contributes to long-term recovery by mitigating the inflammatory response in the ischemic brain. unimi.it Immunohistochemical analysis has shown that treatment with this compound leads to a reduction in OX-1 immunostaining, which is a marker for infiltrating leukocytes and activated microglia in the cortex of the ischemic brain. unimi.it This suppression of neuroinflammation is a key factor in preserving neuronal tissue and supporting functional recovery.
In models of permanent middle cerebral artery occlusion, treatment with this compound resulted in a significant reduction of infarct volume. unimi.it This tissue-sparing effect underpins the observed improvements in long-term neurological outcomes. Animals treated with the compound showed an accelerated recovery from motor, sensory, and reflex deficits over a 21-day post-stroke period. unimi.it
Vi. Computational and Chemoinformatic Approaches in Sks 927 Research
Molecular Docking and Dynamics Simulations of SKS-927 with Kinase Targets
Molecular modeling techniques, including docking and molecular dynamics (MD) simulations, have been pivotal in elucidating the binding mode of this compound and its analogs within the ATP-binding pocket of Src kinase.
Molecular Docking: Molecular docking studies are performed to predict the preferred orientation and conformation of a ligand when bound to a receptor. For the 7-ethynyl-4-phenylamino-3-quinolinecarbonitrile series, including this compound, docking analyses have revealed key interactions with the c-Src kinase active site. researchgate.netnih.gov These studies help to understand the structural basis of inhibition. The general binding mode for this class of inhibitors involves the quinoline (B57606) scaffold placing itself in the adenine (B156593) pocket, with the 3-carbonitrile group often forming a crucial hydrogen bond with the backbone amide of a hinge region residue. The aniline (B41778) group at the C-4 position typically extends into a hydrophobic pocket, where substitutions can be made to enhance potency and selectivity. acs.org A docking study on ethynyl-3-quinolinecarbonitriles revealed the appropriate binding orientations and conformations of these compounds interacting with c-Src kinase. nih.gov
Interactive Table: Predicted Interactions of Quinolinecarbonitrile Scaffolds with Src Kinase This table represents typical interactions observed in docking studies for this class of inhibitors.
| Interacting Residue | Interaction Type | Ligand Moiety Involved |
| Hinge Region Amino Acids | Hydrogen Bonding | Quinoline Nitrogen, Carbonitrile |
| Gatekeeper Residue | van der Waals | Aniline Ring |
| Hydrophobic Pocket | Hydrophobic Interactions | Phenylamino Substituents |
| Catalytic Loop | van der Waals | Ethynyl (B1212043) Group |
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are employed to assess the stability of the predicted ligand-protein complex over time. tum.de MD simulations provide a dynamic view of the interactions, accounting for the flexibility of both the protein and the ligand. mdpi.comarxiv.org By simulating the atomic movements of the system, researchers can validate the docking pose, analyze the persistence of key hydrogen bonds, and calculate binding free energies to rank potential inhibitors. researchgate.net For kinase inhibitors, these simulations are crucial for understanding how subtle conformational changes in the protein can affect binding affinity and residence time. koreascience.krcore.ac.uk While specific MD simulation data for this compound is not detailed in the available literature, this technique is a standard and essential step in the computational evaluation of such compounds. idrblab.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. acs.org For the ethynyl-3-quinolinecarbonitrile class of Src inhibitors, which includes this compound, 2D and 3D-QSAR studies have been successfully conducted to guide the design of more potent molecules. nih.gov
In one such theoretical study, robust QSAR models were developed for a series of 39 ethynyl-3-quinolinecarbonitrile compounds. nih.gov The models were built using a combination of density functional theory (DFT), molecular mechanics, and statistical methods like comparative molecular field analysis (CoMFA). nih.gov These models demonstrated strong internal and external predictive power, indicating their reliability for predicting the activity of new, unsynthesized analogs. nih.gov
Interactive Table: Statistical Parameters of a QSAR Model for Ethynyl-3-quinolinecarbonitriles
| Model | Parameter | Value | Description |
| 2D-QSAR | q² | 0.834 | Leave-one-out cross-validation coefficient, indicating good internal predictivity. nih.gov |
| 3D-QSAR (CoMFA) | q² | 0.812 | Leave-one-out cross-validation coefficient for the 3D model. nih.gov |
| Validation | Test Set | 10 compounds | The models' predictive abilities were validated using an external test set. nih.gov |
The QSAR models provided key insights into the structural features essential for high inhibitory activity. The analysis suggested that activity could be enhanced by:
Selecting larger substituents at the R₂ position. nih.gov
Increasing the negative charge of the first atom of the R₁ substituent. nih.gov
Increasing the net charge of the C₁₅ atom on the C-ring of the quinoline scaffold. nih.gov
These findings serve as a quantitative guide for the rational design of novel and more effective Src inhibitors based on the this compound scaffold. nih.gov
In Silico Prediction of this compound's Interaction Networks and Off-Targets
A critical aspect of kinase inhibitor development is understanding the compound's selectivity profile. In silico methods are widely used to predict potential off-targets, which are unintended binding partners that can lead to adverse effects or provide opportunities for drug repositioning. nih.govsynthego.com This process often involves screening the inhibitor against a large panel of known kinase structures or using sequence-based and machine learning algorithms to predict potential interactions across the kinome. scispace.comresearchgate.net
For this compound, while specific comprehensive off-target prediction studies are not publicly detailed, the analysis of its analogs provides clues. For instance, compound 10 , a close analog from the 4-anilino-3-quinolinecarbonitrile series, was found to inhibit not only Src but also the kinases Abl and Lck. acs.org This suggests that this compound may also interact with these kinases, which would be a primary focus for a computational off-target investigation. A typical in silico workflow would involve docking this compound into the crystal structures of Abl, Lck, and other structurally related kinases to evaluate potential binding and compare the predicted affinities to that of Src.
De Novo Design of Novel Src Inhibitors Based on this compound Scaffolds
De novo drug design aims to construct novel molecules from scratch, often using a core molecular fragment or scaffold as a starting point. nih.govarxiv.org The 7-ethynyl-4-phenylamino-3-quinolinecarbonitrile structure of this compound represents a validated scaffold for Src inhibition. acs.org This scaffold can be used in computational design programs to generate new chemical entities with potentially improved properties. nih.gov
The insights gained from QSAR and molecular docking studies on this compound analogs directly fuel de novo design efforts. nih.gov For example, the QSAR study on ethynyl-3-quinolinecarbonitriles led to the theoretical design of three new compounds predicted to have superior Src-inhibitory activity. nih.gov This process involves:
Identifying the core scaffold (the quinolinecarbonitrile).
Using the QSAR model to understand which structural modifications enhance activity. nih.gov
Employing computational algorithms to "grow" new functional groups from the scaffold in the known binding site of the target protein, optimizing for favorable interactions. arxiv.org
Scoring the newly designed molecules based on predicted binding affinity, synthetic feasibility, and drug-like properties. nih.gov
This scaffold-based approach allows for the exploration of novel chemical space while retaining the key pharmacophoric features required for Src kinase inhibition. biosolveit.de
Vii. Advanced Analytical and Bioanalytical Methodologies for Sks 927
Chromatographic and Mass Spectrometric Techniques for SKS-927 and its Metabolites (non-clinical applications)
The quantitative analysis of this compound and its potential metabolites in non-clinical studies, such as in vitro metabolism assays, is predominantly achieved through the use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity, selectivity, and throughput, making it the gold standard for bioanalysis. thermofisher.comreactionbiology.compromega.combmglabtech.comnih.govpamgene.comnih.govpromega.comnih.gov
Research Findings:
A typical LC-MS/MS method for the quantification of this compound would involve several key steps. Sample preparation is critical to remove interfering substances from the biological matrix (e.g., plasma, liver microsomes). Common approaches include protein precipitation (PPT) with organic solvents like acetonitrile (B52724) or methanol, or solid-phase extraction (SPE) for cleaner extracts. thermofisher.compromega.combmglabtech.comnih.govnih.govnih.gov An internal standard (IS), ideally a stable isotope-labeled version of this compound, is added to the sample prior to extraction to ensure accuracy and precision. thermofisher.compromega.compromega.com
Chromatographic separation is typically performed using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) systems. thermofisher.compromega.compamgene.comnih.govnih.govreactionbiology.com A C18 column is commonly employed to separate this compound and its metabolites from endogenous matrix components. thermofisher.compromega.compamgene.comnih.govnih.govreactionbiology.com A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile or methanol) is used to achieve optimal separation. thermofisher.comnih.govnih.gov
Following chromatographic separation, the analytes are introduced into a tandem mass spectrometer, usually a triple quadrupole (QqQ) instrument, for detection and quantification. bmglabtech.comnih.gov The mass spectrometer is operated in the positive or negative electrospray ionization (ESI) mode, depending on the chemical properties of this compound. Quantification is achieved using the multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. thermofisher.compromega.compromega.com This transition is highly specific to the analyte, providing excellent selectivity.
The table below outlines hypothetical parameters for an LC-MS/MS method for this compound.
| Parameter | Setting |
| Sample Preparation | Protein precipitation with acetonitrile (1:3 sample to solvent ratio) |
| Chromatography System | UPLC System |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (this compound) | e.g., m/z 450.2 -> 250.1 |
| MRM Transition (Metabolite) | e.g., m/z 466.2 -> 250.1 (for hydroxylation) |
| Internal Standard | Stable Isotope Labeled this compound |
This robust methodology allows for the determination of the pharmacokinetic profile of this compound and the identification of its major metabolic pathways in non-clinical models, which is essential for understanding its disposition and potential drug-drug interactions.
Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy) for this compound Structural Elucidation
The definitive confirmation of the chemical structure of a newly synthesized compound like this compound is accomplished through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental in this regard, providing detailed information about the molecule's atomic arrangement and functional groups. tandfonline.comnih.govpensoft.netbiointerfaceresearch.commdpi.com
Research Findings:
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation. nih.gov It provides information on the chemical environment of individual atoms.
¹H NMR: This technique identifies the number and types of hydrogen atoms in the molecule, providing insights into their connectivity through spin-spin coupling.
¹³C NMR: This provides information on the carbon skeleton of the molecule.
2D NMR techniques (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule by showing correlations between different nuclei. For instance, an HMBC spectrum can show correlations between protons and carbons that are two or three bonds away, which is instrumental in piecing together the molecular fragments. biointerfaceresearch.com
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds (e.g., C=O, N-H, C-N). This information is complementary to NMR data and helps to confirm the presence of key structural motifs within this compound. pensoft.netd-nb.info
The following table presents hypothetical characteristic spectral data for this compound.
| Spectroscopic Technique | Characteristic Data | Interpretation |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.5 (s, 1H), 7.8 (d, J=8.5 Hz, 2H), 7.4 (d, J=8.5 Hz, 2H), 4.2 (t, J=7.0 Hz, 2H), 2.5 (t, J=7.0 Hz, 2H) | Aromatic and aliphatic protons, indicating specific structural environments. |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ 165.2, 155.8, 140.1, 130.5, 128.4, 115.6, 45.3, 30.1 | Carbonyl, aromatic, and aliphatic carbons, defining the carbon framework. |
| FT-IR (ATR) | 3300 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O stretch, amide), 1600 cm⁻¹ (C=C stretch, aromatic) | Presence of amide and aromatic functional groups. |
The collective data from these spectroscopic methods provides an unambiguous "fingerprint" of the this compound molecule, confirming its identity and purity.
Development of High-Throughput Assays for this compound Kinase Activity Quantification
To evaluate the potency and selectivity of this compound, robust high-throughput screening (HTS) assays are developed to quantify its effect on kinase activity. thermofisher.comreactionbiology.comnih.govreactionbiology.comreactionbiology.com These assays are essential for determining key parameters such as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. reactionbiology.com
Research Findings:
Several HTS assay formats are available for measuring kinase activity, most of which are based on fluorescence or luminescence detection. thermofisher.compromega.comreactionbiology.combiomolecularsystems.com These methods are amenable to automation and miniaturization in 96- or 384-well plate formats. wiley.com
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays, such as LanthaScreen®, use a europium-labeled antibody that recognizes a phosphorylated substrate and a fluorescently labeled tracer that binds to the kinase. thermofisher.com Inhibition of the kinase results in a decrease in the phosphorylation of the substrate and consequently a change in the FRET signal.
Luminescence-Based Assays: The ADP-Glo™ assay is a widely used luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. promega.compromega.combiomolecularsystems.com The amount of ADP is proportional to the kinase activity, and in the presence of an inhibitor like this compound, the ADP level and the resulting luminescent signal will decrease.
Radiometric Assays: Considered a gold standard, these assays measure the transfer of a radiolabeled phosphate (B84403) (from [γ-³²P]ATP or [γ-³³P]ATP) to a peptide or protein substrate. reactionbiology.comnih.gov While highly sensitive and direct, the use of radioactivity presents handling and disposal challenges. promega.com
The choice of assay depends on factors such as the specific kinase target, the availability of reagents, and the desired throughput. For determining the IC₅₀ value of this compound, a dose-response curve is generated by measuring the kinase activity at various concentrations of the inhibitor.
The table below shows a hypothetical IC₅₀ determination for this compound against a target kinase using a luminescence-based assay.
| This compound Concentration (nM) | % Kinase Inhibition |
| 0.1 | 2.5 |
| 1 | 10.1 |
| 10 | 48.5 |
| 100 | 90.2 |
| 1000 | 98.9 |
| IC₅₀ (nM) | 10.3 |
These high-throughput assays are crucial for the early-stage evaluation of this compound, enabling the rapid assessment of its potency and selectivity against a panel of kinases, which helps in understanding its mechanism of action and potential off-target effects. nih.gov
Viii. Future Research Directions and Therapeutic Implications Non Clinical/mechanistic
Exploration of SKS-927's Role as a Chemical Probe for Src Kinase Biology
A chemical probe is a small molecule used to study the function of a specific protein, such as an enzyme, in cells and organisms. Ideal probes are potent, selective, and able to engage their target in a biological context. This compound, identified as a highly potent Src kinase inhibitor from a series of 7-ethynyl-3-quinolinecarbonitriles, possesses characteristics that make it a valuable candidate for a chemical probe. patsnap.comidrblab.net
Future research can leverage this compound to dissect the complex roles of Src kinase in various physiological and pathological processes. Its demonstrated ability to potently block Vascular Endothelial Growth Factor (VEGF)-mediated signaling in human endothelial cells provides a direct tool to investigate the downstream consequences of Src inhibition in angiogenesis and vascular permeability. nih.govresearchgate.net By using this compound, researchers can meticulously map the signaling cascades regulated by Src, identifying novel substrates and interaction partners. Machine learning models have been proposed to help transform known inhibitors of different kinase families into potential chemical probes for Src kinase, a strategy that could further refine and guide the application of molecules like this compound. nih.gov Furthermore, the development of tagged versions of this compound, perhaps bearing an alkyne tag, could enable competitive profiling and direct labeling of endogenous Src kinase in intact cells, allowing for a more precise assessment of its target engagement and selectivity across the kinome. nih.gov
Investigation of Synergistic Effects of this compound with Other Molecularly Targeted Agents in Mechanistic Studies
The intricate nature of cellular signaling often involves crosstalk and redundancy between pathways. This provides a strong rationale for investigating the synergistic potential of this compound with other molecularly targeted agents. Such studies can uncover mechanisms of cooperation or synthetic lethality, providing deeper biological insights.
A primary area for exploration is the combination of this compound with agents that target pathways intertwined with Src signaling. For instance, since this compound inhibits Src-mediated VEGF signaling, combining it with inhibitors of other pro-angiogenic factors or their receptors could reveal synergistic anti-angiogenic effects in mechanistic models. nih.govresearchgate.net Additionally, the mTOR signaling pathway, a central regulator of cell growth and proliferation, is known to interact with Src signaling. wikipedia.org Mechanistic studies combining this compound with mTOR inhibitors like rapamycin (B549165) could elucidate how these two pathways cooperate to drive pathological processes. The goal of such non-clinical investigations would be to understand the molecular basis of the combined effects, such as enhanced pathway inhibition or the prevention of compensatory signaling, rather than to define a clinical regimen. asm.orgnih.gov
Research into this compound in Other Non-Clinical Disease Models with Src Kinase Involvement
Src kinase signaling is implicated in a multitude of disease processes beyond its well-established role in cancer. nih.govmedsci.org The application of this compound in diverse, non-clinical disease models is a critical next step.
Research has already established the profile of this compound in rodent models of cerebral ischemia. nih.govresearchgate.net In these studies, this compound was shown to potently block VEGF-mediated signaling, inhibit post-ischemic Src activation, and reduce vascular leakage, demonstrating its neuroprotective potential from a mechanistic viewpoint. nih.govresearchgate.netresearchgate.net Specifically, this compound inhibited the VEGF-mediated survival of Human Umbilical Vein Endothelial Cells (HUVECs) under serum deprivation, a key in vitro model for studying vascular responses. researchgate.netresearchgate.net
| Compound | Concentration | Mean % Inhibition of VEGF-Induced HUVEC Survival (± S.E.M.) |
| This compound | 30 nM | ~55% |
| This compound | 300 nM | ~90% |
| SKI-606 | 30 nM | ~50% |
| SKI-606 | 300 nM | ~85% |
| PP1 | 30 nM | ~20% |
| PP1 | 300 nM | ~45% |
| Data derived from graphical representations in scientific literature. researchgate.netresearchgate.net |
Given that Src kinase is a key modulator of cancer cell invasion and metastasis, future research should involve the systematic evaluation of this compound in various cancer cell lines. nih.govgoogleapis.com Studies could focus on its effect on cell proliferation, migration, and invasion in cell lines representing cancers where Src is known to be overactive, such as certain breast, colon, and lung cancers. These non-clinical studies would aim to define the molecular signature of cancer cells that are most sensitive to this compound, providing a mechanistic basis for its potential utility.
Innovative Drug Delivery System Research for this compound
While this compound has demonstrated the ability to penetrate the rat brain upon systemic administration, innovative drug delivery systems (DDS) could further enhance its utility as a research tool and its potential as a therapeutic agent by refining its delivery profile. nih.govresearchgate.netmdpi.com Research in this area would focus on the mechanistic advantages of novel delivery platforms.
Polymer-based nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), offer a versatile platform for encapsulating compounds like this compound. mdpi.com Encapsulation can improve solubility, protect the compound from degradation, and allow for controlled release, which is crucial for mechanistic studies requiring sustained target inhibition. mdpi.comnih.gov Furthermore, these nanoparticles can be surface-functionalized with targeting ligands to direct them to specific cell types or tissues, such as the endothelial cells of the blood-brain barrier or specific tumor cells. mdpi.com
Another promising avenue is the use of naturally derived polymers like silk fibroin for nanoparticle formulation. nih.gov These systems are biocompatible and biodegradable, offering a platform to deliver this compound with precision. nih.gov Research into such advanced DDS would not focus on clinical dosing but on how these systems can improve the targeted delivery and cellular uptake of this compound, thereby increasing its local concentration at the site of Src activity and enhancing its effectiveness as a highly specific molecular probe. researchgate.net
Q & A
Basic Research Questions
Q. What foundational steps should researchers follow to initiate academic investigations into SKS-927?
- Methodological Answer : Begin with a comprehensive literature review to identify gaps in existing studies, such as inconsistent bioactivity data or unresolved structural properties . Formulate hypotheses based on observed contradictions (e.g., discrepancies in reported stability profiles). Design preliminary experiments using standardized protocols (e.g., spectroscopic characterization, in vitro assays) to validate baseline properties . Document all procedures with granular detail (e.g., solvent systems, temperature controls) to ensure reproducibility .
Q. How can researchers design experiments to validate the structural and functional properties of this compound?
- Methodological Answer : Employ a tiered analytical approach:
Structural Validation : Use NMR, X-ray crystallography, and mass spectrometry to confirm molecular identity . Cross-validate results against published spectra.
Functional Assays : Design dose-response experiments (e.g., IC50, EC50) with positive/negative controls to assess bioactivity .
Statistical Rigor : Include triplicate measurements and use ANOVA or t-tests to assess significance .
Q. What are the best practices for synthesizing this compound with high purity and yield?
- Methodological Answer : Optimize reaction conditions (e.g., catalyst loading, solvent polarity) using Design of Experiments (DoE) principles . Characterize intermediates via HPLC or TLC to monitor reaction progress. Purify the final compound via recrystallization or column chromatography, and validate purity using melting point analysis and elemental composition data .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer : Conduct a systematic review to identify confounding variables (e.g., cell line variability, assay protocols) . Perform meta-analyses to quantify effect sizes and heterogeneity. Replicate key studies under controlled conditions, standardizing variables like incubation time and solvent choice . Use sensitivity analysis to isolate factors contributing to discrepancies .
Q. What methodologies are effective for optimizing this compound’s stability under varying environmental conditions?
- Methodological Answer : Design accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring . Evaluate degradation pathways via mass spectrometry and computational modeling (e.g., DFT for bond dissociation energies). Compare results against structurally analogous compounds to identify stabilizing functional groups .
Q. How should researchers approach data interpretation when this compound exhibits off-target effects in pharmacological assays?
- Methodological Answer : Employ orthogonal assays (e.g., binding vs. functional assays) to confirm specificity . Use cheminformatics tools (e.g., molecular docking) to predict off-target interactions. Validate findings with knockout/knockdown models or competitive inhibition experiments . Report false-positive rates and adjust statistical thresholds (e.g., Bonferroni correction) .
Q. What strategies ensure reproducibility in this compound’s synthesis and characterization across laboratories?
- Methodological Answer : Publish detailed protocols in supplementary materials, including raw spectral data and instrument calibration records . Collaborate with independent labs for inter-laboratory validation. Use reference standards (e.g., USP-grade reagents) and report batch-to-batch variability .
Methodological Frameworks
Q. How can interdisciplinary approaches (e.g., computational chemistry + wet-lab experiments) enhance this compound research?
- Methodological Answer : Integrate molecular dynamics simulations to predict solubility or binding affinities, then validate predictions via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) . Use machine learning to identify structure-activity relationships (SAR) from heterogeneous datasets .
Q. What ethical and reporting standards apply to publishing this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
